[3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid is a compound classified under piperidine derivatives, which are six-membered heterocyclic amines. This compound has gained attention in pharmaceutical research due to its potential biological activities and applications in drug development. Piperidine derivatives are often utilized as building blocks in the synthesis of various therapeutic agents, making this compound significant in medicinal chemistry.
The compound can be sourced from multiple chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its properties and potential applications. In terms of classification, it falls under the category of amino acids due to the presence of both an amino group and a carboxylic acid group in its structure.
The synthesis of [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid can be accomplished through various synthetic routes. One prevalent method involves the cyclization of appropriate precursors under acidic or basic conditions. A common approach is to use phenylsilane to promote the formation and reduction of imine intermediates, followed by cyclization to yield the piperidinone intermediate. This intermediate can then be further processed through acetylation to obtain the desired product.
Key steps in the synthesis include:
The molecular formula for [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid is . The compound features a piperidine ring substituted with an acetylamino group and a carboxylic acid group.
Key structural data includes:
The piperidine ring contributes to the compound's ability to interact with biological targets, enhancing its pharmacological potential.
[3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid is capable of undergoing various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. Piperidine derivatives are known to inhibit certain enzymes, modulating various biochemical pathways that can lead to therapeutic effects such as anticancer or antimicrobial activities. The specific molecular interactions depend on the context of use and the biological target involved.
The physical properties of [3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid include:
Chemical properties include:
Relevant data from analyses indicate that this compound exhibits significant reactivity due to its functional groups, making it versatile for further chemical modifications.
[3-(Acetylamino-methyl)-piperidin-1-yl]-acetic acid has several notable applications in scientific research:
The synthesis of [3-(acetylamino-methyl)-piperidin-1-yl]-acetic acid relies on strategic approaches to assemble its piperidine-acetamide core. Modern methodologies emphasize atom economy and regioselectivity, leveraging both heterocyclic hydrogenation and reductive amination pathways.
Pyridine Hydrogenation Catalysis: The piperidine ring is efficiently constructed via catalytic hydrogenation of pyridine precursors. Beller's group developed cobalt catalysts supported on titanium nanoparticles that enable hydrogenation under mild, acid-free conditions (yielding 85–92% piperidine intermediates) [4]. This approach avoids harsh acids that may compromise the acetamide functionality. For the target compound, 3-(aminomethyl)pyridine serves as the optimal precursor, where hydrogenation precedes N-acetylation and acetic acid side chain installation [4] [6].
Reductive Amination Route: Alternative synthesis begins with 3-piperidinone, where reductive amination with formaldehyde introduces the aminomethyl group. Subsequent acetylation and alkylation with tert-butyl bromoacetate yield a protected intermediate. Acidic deprotection (trifluoroacetic acid) furnishes the final carboxylic acid (overall yield: 65–70%) [6]. This method benefits from commercial availability of piperidinone derivatives and avoids high-pressure hydrogenation.
Table 1: Comparative Synthetic Routes
Method | Key Starting Material | Catalyst/Conditions | Yield | Advantages |
---|---|---|---|---|
Pyridine Hydrogenation | 3-(Aminomethyl)pyridine | Co/TiO₂, H₂ (50 psi), H₂O | 85–92% | Acid-free, high regioselectivity |
Reductive Amination | 3-Piperidinone | NaBH₃CN, then TFA deprotection | 65–70% | Mild conditions, scalable |
Selective acetylation of the 3-(aminomethyl)piperidine intermediate is critical to avoid N-acylation side products at the piperidine nitrogen. Innovative protecting group strategies and catalysts enable precise functionalization.
Orthogonal Protection: The primary amine is shielded with acid-labile groups like tert-butoxycarbonyl (Boc) during piperidine nitrogen alkylation. Following bromoacetate coupling, mild acidic deprotection (HCl/dioxane) liberates the amine for controlled acetylation. Acetic anhydride in pyridine achieves >95% acetylation with minimal O-acylation byproducts [6] [10]. This sequence ensures the acetamide group forms exclusively at the C3 side chain.
Enzyme-Catalyzed Acetylation: Lipase B from Candida antarctica (CAL-B) selectively acetylates the primary aminomethyl group in unprotected 3-(aminomethyl)piperidine, leveraging steric discrimination. Reactions in methyl tert-butyl ether (MTBE) at 40°C achieve 88% conversion with <5% diacetylation [3]. This green method eliminates protection/deprotection steps, streamlining synthesis.
Table 2: Acetylation Method Comparison
Technique | Conditions | Selectivity | Yield | Byproducts |
---|---|---|---|---|
Orthogonal Protection | Ac₂O/pyridine, 0°C → RT | >95% | 91% | <5% O-acetyl derivatives |
Enzymatic Acetylation | CAL-B, vinyl acetate, MTBE, 40°C | 93% | 88% | <7% diacetylated |
Stereoselectivity at C3 of the piperidine ring profoundly influences the biological activity and molecular conformation of the target compound. Contemporary methods prioritize asymmetric synthesis over resolution.
Enantioselective Hydrogenation: Qu et al. demonstrated iridium-catalyzed hydrogenation of 3-(aminomethyl)pyridinium salts using P,N-ligands (e.g., (S)-SEGPHOS), affording (R)-3-(aminomethyl)piperidine with 96% ee [4]. The mechanism involves outer-sphere hydride transfer, where chiral ligands dictate face-selective protonation. This route establishes the C3 stereocenter early, enabling downstream acetylation without racemization [4] [5].
Chiral Pool Derivatization: Alternatively, (R)-nipecotic acid serves as a chiral building block. Decarboxylative aminomethylation via reductive amination installs the acetamide side chain, preserving stereointegrity (>99% ee). Mitsunobu coupling then attaches the acetic acid moiety [5]. While costlier, this approach guarantees enantiopurity for pharmacologically relevant isomers.
Conformational Analysis: Density functional theory (DFT) studies reveal that (R)-isomers adopt a stable chair conformation with the acetamidomethyl group equatorial, minimizing 1,3-diaxial interactions. This orientation enhances hydrogen-bonding capability of the amide carbonyl, critical for target engagement in bioactive derivatives [3] [10].
Table 3: Enantioselective Synthesis Techniques
Method | Chiral Control Element | ee | Key Advantage |
---|---|---|---|
Iridium Catalysis | (S)-SEGPHOS ligand | 96% | Early stereocenter establishment |
Chiral Pool (Nipecotic Acid) | (R)-Nipecotic acid | >99% | No racemization risk |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1